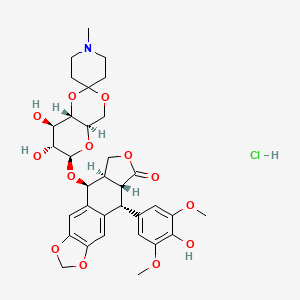
79S57LPX4V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride (79S57LPX4V) is a derivative of epipodophyllotoxin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride involves multiple steps:
Starting Material: The synthesis begins with epipodophyllotoxin.
Glycosylation: The glycosylation of epipodophyllotoxin with β-D-glucopyranosyl chloride in the presence of a suitable catalyst.
Formation of Piperidylidene Derivative: The resulting glycoside is then reacted with 1-methyl-4-piperidylidene to form the piperidylidene derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit topoisomerase II.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the enzyme topoisomerase II. This enzyme is crucial for DNA replication and cell division. By inhibiting topoisomerase II, the compound induces DNA strand breaks, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Etoposide: Another epipodophyllotoxin derivative with similar anti-cancer properties.
Teniposide: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride is unique due to its specific glycosylation pattern and the presence of the piperidylidene moiety, which may confer distinct pharmacological properties compared to other epipodophyllotoxin derivatives.
Propiedades
Número CAS |
72823-92-8 |
|---|---|
Fórmula molecular |
C33H40ClNO13 |
Peso molecular |
694.1 g/mol |
Nombre IUPAC |
(5S,5aR,8aR,9R)-5-[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-1'-methylspiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,4'-piperidine]-6-yl]oxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride |
InChI |
InChI=1S/C33H39NO13.ClH/c1-34-6-4-33(5-7-34)44-13-23-30(47-33)27(36)28(37)32(45-23)46-29-17-11-20-19(42-14-43-20)10-16(17)24(25-18(29)12-41-31(25)38)15-8-21(39-2)26(35)22(9-15)40-3;/h8-11,18,23-25,27-30,32,35-37H,4-7,12-14H2,1-3H3;1H/t18-,23+,24+,25-,27+,28+,29+,30+,32-;/m0./s1 |
Clave InChI |
BDVVLVNGXLFJBB-NDCBBRKYSA-N |
SMILES |
CN1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl |
SMILES isomérico |
CN1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)O[C@H]4[C@H]5COC(=O)[C@@H]5[C@@H](C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl |
SMILES canónico |
CN1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl |
Sinónimos |
4'-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-beta-D-glucopyranosyl)epipodophyllotoxin .HCl compound 27-487 NSC B 116351 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















